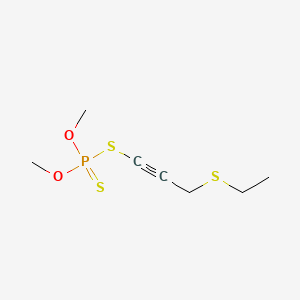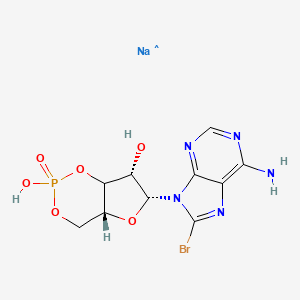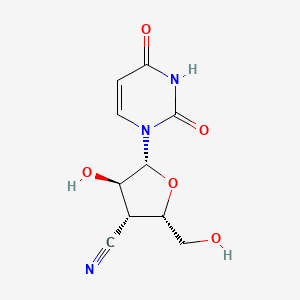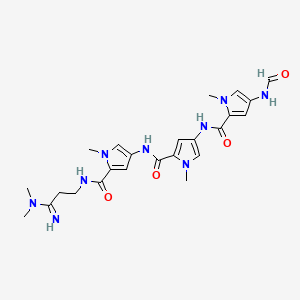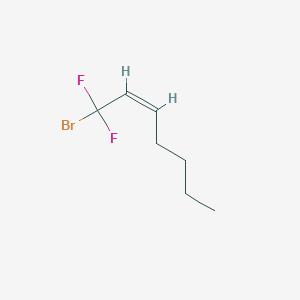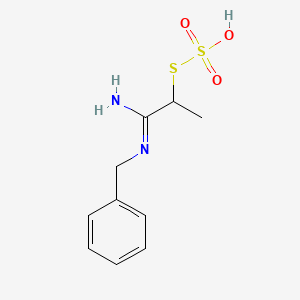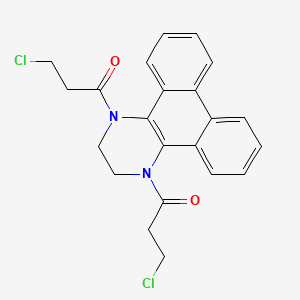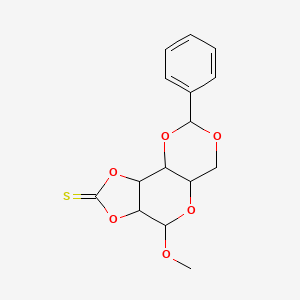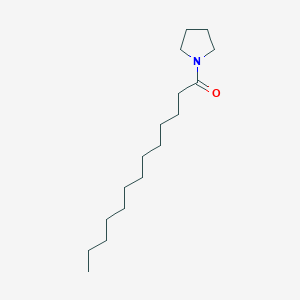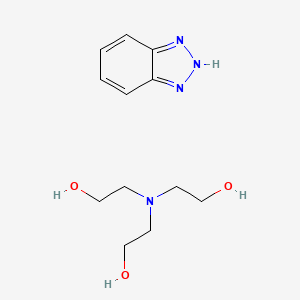
Einecs 260-803-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 260-803-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 260-803-9 involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and application of the compound. Generally, the synthesis involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.
Reaction Conditions: The reactions typically occur under specific temperature and pressure conditions, often requiring catalysts to enhance the reaction rate.
Purification: After the initial synthesis, the compound undergoes purification processes such as distillation, crystallization, or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves:
Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.
Automation: Implementing automated systems to control reaction conditions precisely.
Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 260-803-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon or platinum are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Einecs 260-803-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 260-803-9 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 260-803-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8: Known for its distinct chemical properties and applications.
Einecs 234-985-5: Another compound with comparable uses in scientific research and industry.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
57540-23-5 |
|---|---|
Molekularformel |
C12H20N4O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2H-benzotriazole;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H5N3.C6H15NO3/c1-2-4-6-5(3-1)7-9-8-6;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,7,8,9);8-10H,1-6H2 |
InChI-Schlüssel |
YOQINPWXHSJWDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNN=C2C=C1.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
